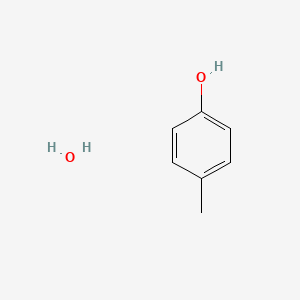

p-Cresol hydrate

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-methylphenol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPCZHKDJAVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of P Cresol Hydrate

Molecular Dynamics Simulations of p-Cresol (B1678582) Hydrate (B1144303) Systems

Diffusion and Rotational Dynamics of p-Cresol in Hydrated States

The molecular dynamics of p-cresol in liquid phases, which represent hydrated states, have been investigated using a combination of quasielastic neutron scattering (QENS) experiments and molecular dynamics (MD) simulations. These studies aim to understand the translational and rotational motions of p-cresol molecules, which are crucial for processes involving mass transport.

QENS experiments on liquid p-cresol between 340 K and 390 K revealed the presence of both translational jump diffusion and isotropic rotation acs.orgnih.gov. The translational diffusion coefficients were found to range from 10.1 to 28.6 × 10⁻¹⁰ m²/s, with associated activation energies of 22.7 ± 0.6 kJ/mol acs.orgnih.gov. The isotropic rotational rates were observed to be between 5.7 and 9.2 × 10¹⁰ s⁻¹, with activation energies of 10.1 ± 1.2 kJ/mol acs.orgnih.gov. These experimental findings provide a benchmark for validating computational models.

MD simulations, when compared to QENS data, have shown that classical force fields can reproduce these dynamics with reasonable accuracy acs.orgnih.gov. The simulations allow for the observation of these motions over longer time scales than accessible by QENS, providing a more detailed picture of molecular behavior. The extent of hydrogen bonding between p-cresol molecules, influenced by the hydroxyl group, also plays a role in the observed dynamics, with a higher degree of hydrogen bonding potentially leading to slower molecular motion nih.gov.

Table 1: Diffusion and Rotational Dynamics of p-Cresol in Liquid Phase

| Parameter | Temperature Range (K) | Force Field | Value (10⁻¹⁰ m²/s or 10¹⁰ s⁻¹) | Activation Energy (kJ/mol) |

| Translational Jump Diffusion Coefficient | 340–390 | OPLS2005 | 10.1 to 28.6 | 22.7 ± 0.6 |

| Translational Jump Diffusion Coefficient | 340–390 | OPLS3 | 10.1 to 28.6 | 22.7 ± 0.6 |

| Isotropic Rotational Rate | 340–390 | OPLS2005 | 5.7 to 9.2 | 10.1 ± 1.2 |

| Isotropic Rotational Rate | 340–390 | OPLS3 | 5.7 to 9.2 | 10.1 ± 1.2 |

Note: Values for diffusion coefficients and rotational rates represent the observed range across the specified temperature. Activation energies are associated with these respective dynamics.

Evaluation and Comparison of Classical Force Field Models for p-Cresol Hydrate

The accurate representation of p-cresol's behavior in hydrated environments relies heavily on the quality of classical force field models used in MD simulations. Several studies have focused on evaluating and comparing different force fields, often by comparing their predictions of hydration free energies (HFEs) or by directly comparing simulated dynamics with experimental data.

A key comparison has been made between the OPLS2005 and OPLS3 force field models for liquid p-cresol acs.orgnih.gov. MD simulations using these models were performed and their outputs, such as the incoherent dynamic structure factor, were compared to QENS experimental data. The OPLS3 model generally exhibited slower dynamics compared to OPLS2005, which was attributed to its higher molecular polarity and consequently stronger hydrogen bonding capabilities nih.gov. While both models provided values close to experimental diffusion coefficients and rotational rates, OPLS3 simulations resulted in jump diffusion coefficients that were slower by factors of 2.0 and 3.8, and rotational rates slower by factors of 1.2 and 1.6, compared to OPLS2005 nih.gov.

Table 2: Hydrogen Bonding in Liquid p-Cresol

| Force Field | Temperature Range (K) | Mean Number of Hydrogen Bonds per p-Cresol Molecule |

| OPLS2005 | 340–390 | Decreased by a factor of 1.3 over the range |

| OPLS3 | 340–390 | Decreased by a factor of 1.3 over the range |

Note: The data indicates a trend where the number of hydrogen bonds decreases with increasing temperature, with a consistent factor of reduction observed for both force fields across the specified temperature range.

Statistical Mechanical Approaches to Hydrate Stability

Statistical mechanical approaches are fundamental to understanding the stability of p-cresol in hydrated environments. Hydration free energy (HFE), which quantifies the free energy change associated with transferring a molecule from the gas phase to water, serves as a key metric for stability and hydrophobicity.

Molecular dynamics simulations coupled with methods like Bennett Acceptance Ratio (BAR) or thermodynamic integration are commonly employed to calculate HFEs for p-cresol plos.orgnih.govnih.govvjol.info.vn. These calculations involve simulating the process of solvating p-cresol, often by gradually turning off its interactions with the surrounding water molecules. Studies have used various QM methods and basis sets to derive parameters for these simulations, influencing the accuracy of the calculated HFEs nih.govrsc.org. For example, calculations using MP2/cc-pVTZ basis sets with DMA2 methods yielded hydration free energies for p-cresol, with values varying depending on the specific basis set and fitting method used nih.gov.

Advanced Spectroscopic Investigations of P Cresol Hydrate Systems

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is fundamental to understanding the molecular vibrations and the nature of chemical bonds within p-cresol (B1678582) hydrate (B1144303) systems. These techniques are sensitive to changes in molecular symmetry, bond strengths, and intermolecular interactions, such as hydrogen bonding.

Infrared and Raman spectroscopy are extensively used to probe the O-H stretching vibrations of water molecules and the phenolic O-H group in p-cresol hydrate. The position, shape, and intensity of these bands are highly indicative of the strength and geometry of hydrogen bonds. In this compound, the water molecules are typically involved in hydrogen bonding with both the phenolic hydroxyl group of p-cresol and other water molecules, forming characteristic hydrate structures.

Research findings often reveal a broad and significantly red-shifted O-H stretching band in the IR spectrum, typically appearing in the range of 3200-3500 cm⁻¹, compared to the free O-H stretch of water (around 3700 cm⁻¹). This shift is a direct consequence of strong hydrogen bonding, where the O-H bond is weakened and its stretching frequency decreases. Raman spectroscopy complements IR by providing information on symmetric vibrations and can also detect changes in hydrogen bonding. The phenolic O-H stretch of p-cresol itself also shows a shift upon hydration, reflecting its participation in the hydrogen bond network.

Table 1: Key O-H Stretching Vibration Signatures in this compound

| Spectroscopic Technique | Band Assignment | Typical Frequency Range (cm⁻¹) | Hydrogen Bonding Indication |

| IR Spectroscopy | Water O-H (symmetric stretch) | 3200-3500 | Strong hydrogen bonding with p-cresol and other water molecules |

| IR Spectroscopy | Water O-H (asymmetric stretch) | 3400-3600 | Moderate to strong hydrogen bonding |

| IR Spectroscopy | Phenolic O-H stretch | 3100-3400 | Hydrogen bonding to water or other acceptors |

| Raman Spectroscopy | Water O-H (symmetric stretch) | 3200-3500 | Strong hydrogen bonding, complementary to IR |

The aromatic ring vibrations of p-cresol are also sensitive to the surrounding environment, including the presence of water molecules and the formation of hydrogen bonds. IR and Raman spectroscopy can identify characteristic ring stretching and bending modes, typically found in the fingerprint region (below 1600 cm⁻¹).

Changes in the intensity and position of these bands can indicate modifications to the electron distribution within the aromatic system due to hydrogen bonding interactions with water. For instance, specific ring breathing modes or C-H stretching/bending modes might exhibit subtle shifts or intensity variations that correlate with the degree of hydration or the specific crystalline form of the hydrate. These changes help in understanding how the water molecules influence the electronic structure and vibrational properties of the p-cresol molecule.

In clathrate hydrates, where guest molecules like p-cresol are encapsulated within a host water-ice framework, lattice vibrational modes become observable. These modes correspond to the collective vibrations of the entire crystal lattice, including the translational and librational motions of the water molecules forming the cage structure and, to some extent, the guest molecule within the cage.

Both IR and Raman spectroscopy can detect these low-frequency lattice modes, typically below 300 cm⁻¹. The presence and characteristics of these modes are diagnostic of the specific cage structure and the nature of the guest-host interactions. For p-cresol clathrate hydrates, the observed lattice modes provide direct evidence for the formation of specific cage types (e.g., Type I, Type II) and offer insights into the stability and symmetry of the crystalline hydrate structure. The interaction between the p-cresol molecule and the water cages can influence these lattice vibrations.

Two-Color Resonant Two-Photon Ionization (2c-R2PI) Spectroscopy

Two-Color Resonant Two-Photon Ionization (2c-R2PI) spectroscopy is a powerful technique for probing the electronic and vibrational states of molecules in the gas phase, often used to study isolated clusters or single molecules. When applied to this compound, it allows for the selective excitation and ionization of specific hydrate clusters or complexes, providing detailed information about their ground and excited electronic states.

This technique involves using one laser to resonantly excite the molecule to a specific vibronic level in an excited electronic state, followed by a second laser pulse to ionize the excited molecule. By scanning the wavelength of the first laser, one can obtain the electronic absorption spectrum. The ability to tune both lasers allows for state-selective ionization and the investigation of specific vibrational modes that are coupled to the electronic transition. For this compound clusters, 2c-R2PI can help identify different isomers or solvation shells and reveal subtle changes in electronic transitions due to hydrogen bonding.

Single Vibronic Level Fluorescence (SVLF) Spectroscopy

Single Vibronic Level Fluorescence (SVLF) spectroscopy is a highly sensitive technique used to study the vibrational structure of molecules in their excited electronic states. In SVLF, a molecule is excited to a single, well-defined vibronic level using a tunable laser. The subsequent fluorescence emitted as the molecule relaxes from this level is then detected.

By analyzing the fluorescence spectrum originating from a specific vibronic level, one can determine the vibrational frequencies of the ground electronic state. This technique is particularly useful for identifying low-frequency modes, such as those involved in intermolecular vibrations or internal rotations, which are often difficult to observe with other methods. For this compound, SVLF can provide detailed information about the vibrational modes of the p-cresol molecule within the hydrate structure, revealing how the hydrogen bonding network influences its excited-state vibrational dynamics.

Resonance Ion Dip Infrared Spectroscopy (RIDIRS) and Fluorescence Dip Infrared Spectroscopy (FDIRS)

Resonance Ion Dip Infrared Spectroscopy (RIDIRS) and Fluorescence Dip Infrared Spectroscopy (FDIRS) are complementary techniques used to probe the vibrational modes of ions or excited states, respectively, in a state-selective manner.

In RIDIRS, a specific electronic transition in a molecule is resonantly excited, and then a tunable infrared laser is used to induce vibrational transitions in the excited electronic state. The resulting change in the ionization signal (a dip) indicates the absorption of an IR photon, allowing for the assignment of vibrational frequencies to specific electronic states.

FDIRS is similar but monitors the fluorescence intensity. An IR photon absorption causes a decrease (dip) in the fluorescence signal, thereby probing vibrational transitions in the excited electronic state. These techniques are invaluable for identifying the specific vibrational modes that are active in the excited electronic manifold and for characterizing the hydrogen bonding environment around the molecule in its excited state. For this compound, RIDIRS and FDIRS can provide detailed vibrational information about the p-cresol molecule and its associated water molecules, particularly in the context of electronic excitation, helping to elucidate the role of hydrogen bonding in photophysical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure, dynamics, and interactions. Various NMR techniques can provide detailed information about the environment and motion of molecules, including those in hydrated states.

Solid-State NMR (CP-MAS) for Structural Insights

Solid-state NMR, particularly techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is instrumental in determining the structural organization, crystallinity, and molecular dynamics of solid materials beilstein-journals.orgnih.gov. CP-MAS enhances the sensitivity for nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei, relying on heteronuclear dipolar coupling beilstein-journals.orgnih.gov. This method has been employed to study the structure of various materials, including co-crystals involving p-cresol researchgate.net. While specific solid-state NMR (CP-MAS) studies focused exclusively on this compound were not detailed in the provided search results, the technique is broadly applicable for gaining structural insights into crystalline hydrates and related compounds.

Solution-State NMR for Complex Formation and Dynamics

In solution, NMR spectroscopy can reveal the intricacies of complex formation and molecular dynamics. Techniques like ¹H NMR titration experiments are used to determine binding and rate constants for host-guest complexes hku.hk. Studies involving mixtures of p-cresol derivatives have utilized ¹H NMR and Raman spectroscopy to investigate complex formation and self-association acs.org. Although direct solution-state NMR studies specifically detailing complex formation dynamics within this compound were not found in the provided search results, these methods are standard for characterizing molecular interactions and dynamics in solution.

Pulsed Field Gradient NMR Diffusion Measurements for Solvation Studies

Pulsed Field Gradient (PFG) NMR is a versatile technique for measuring molecular diffusion coefficients, offering insights into solvation structures and mass transfer within complex materials researchgate.netscirp.org. This method allows for the determination of molecular displacement probabilities and has been applied to study water mobility in hydrated systems, such as hydrated collagen II nih.gov. While specific PFG NMR diffusion measurements on this compound were not detailed in the retrieved literature, the technique is well-suited for characterizing the mobility and solvation environment of molecules in hydrated matrices.

Spin-Lattice Relaxation Times (T1) and Intermolecular Distance Determination

Spin-lattice relaxation time (T1) measurements quantify the rate at which nuclear spins return to thermal equilibrium with their surroundings ucl.ac.ukwikipedia.org. T1 is a critical parameter that can be influenced by molecular motion and intermolecular interactions, and its measurement can provide information about internuclear distances ucl.ac.ukwikipedia.org. The inversion-recovery method is a standard experimental approach for determining T1 values ucl.ac.ukox.ac.uk. Studies have explored T1 relaxation in various hydrated systems and biological tissues, correlating it with molecular motion and hydration states dergipark.org.trlu.se. However, specific T1 measurements for this compound aimed at determining intermolecular distances were not found in the provided search results.

Quasielastic Neutron Scattering (QENS) for Dynamics

Quasielastic Neutron Scattering (QENS) is a powerful technique for investigating the dynamics of molecules on nanosecond to picosecond timescales and angstrom to nanometer length scales nih.govfrontiersin.org. It is particularly sensitive to translational and rotational motions.

Translational Jump Diffusion in p-Cresol Hydrated Systems

Studies on the dynamics of liquid p-cresol have employed QENS, often in conjunction with molecular dynamics simulations, to probe molecular motion nih.govacs.orgresearchgate.net. These investigations have observed both translational jump diffusion and isotropic rotation in liquid p-cresol nih.govacs.orgresearchgate.net. The observed diffusion coefficients for translational jump diffusion ranged from 10.1 to 28.6 × 10⁻¹⁰ m²/s, with associated activation energies of 22.7 ± 0.6 kJ/mol nih.govacs.orgresearchgate.net. While these studies focused on bulk liquid p-cresol rather than a specifically defined this compound, they provide foundational data on the translational dynamics of the p-cresol molecule, which is relevant for understanding its behavior in hydrated environments. Direct QENS studies specifically on this compound systems were not detailed in the provided search results.

Table 1: Translational Dynamics of Liquid p-Cresol via QENS

| Dynamic Process | Diffusion Coefficient (m²/s) | Activation Energy (kJ/mol) | Source(s) |

| Translational Jump Diffusion | 10.1 – 28.6 × 10⁻¹⁰ | 22.7 ± 0.6 | nih.govacs.orgresearchgate.net |

Isotropic Rotational Rates and Associated Activation Energies

Understanding the molecular dynamics of chemical compounds, particularly their rotational behavior, provides crucial insights into their physical properties and interactions within various systems. Spectroscopic techniques, such as Quasielastic Neutron Scattering (QENS), are instrumental in probing these dynamics at the atomic and molecular level. Studies investigating the rotational motion of p-cresol, a key phenolic compound, have utilized QENS to elucidate its reorientational dynamics. While specific investigations focusing exclusively on "this compound" in the context of rotational rates and activation energies were not directly identified in the provided literature, research on bulk liquid p-cresol offers foundational data on its inherent molecular mobility.

Quasielastic Neutron Scattering (QENS) experiments, coupled with molecular dynamics (MD) simulations, have been employed to study the dynamics of bulk liquid p-cresol over a temperature range of 340–390 K acs.orgnih.gov. This approach allows for the disentanglement of different types of molecular motion, including translational diffusion and isotropic rotation. In these studies, the isotropic rotational motion of the p-cresol molecule was characterized by analyzing the broadening of the scattered neutron energy spectrum.

The QENS experiments revealed that p-cresol molecules undergo isotropic rotation, meaning they reorient around any axis. The rates of this rotational motion were quantified by rotational coefficients, denoted as Dr. These coefficients were found to increase with temperature, indicating faster reorientation at higher temperatures acs.orgnih.gov. Specifically, the observed rotational rates ranged from 5.7 × 10¹⁰ s⁻¹ at 340 K to 9.2 × 10¹⁰ s⁻¹ at 390 K acs.orgnih.gov.

To characterize the temperature dependence of this isotropic rotational motion, activation energies were determined. By analyzing the temperature dependence of the rotational rates, an activation energy (Ea) for the isotropic rotation of p-cresol was calculated. This value represents the minimum energy required for a molecule to overcome the local potential energy barriers and undergo reorientation acs.orgnih.gov.

Table 1: Isotropic Rotational Rates and Activation Energy for Liquid p-Cresol

| Temperature (K) | Rotational Rate (Dr × 10¹⁰ s⁻¹) |

| 340 | 5.72 ± 0.35 |

| 370 | 7.10 ± 0.52 |

| 390 | 9.16 ± 1.06 |

| Activation Energy (Ea) | 10.07 ± 1.24 kJ/mol |

Data derived from QENS experiments on bulk liquid p-cresol acs.orgnih.gov.

The activation energy for the isotropic rotation of p-cresol was determined to be approximately 10.1 kJ/mol acs.orgnih.gov. This value is lower than the activation energy associated with translational jump diffusion, which was found to be around 22.7 kJ/mol, consistent with the understanding that rotational motions are generally less energy-intensive than translational movements acs.orgnih.gov. These findings provide quantitative data on the molecular mobility of p-cresol, contributing to a deeper understanding of its behavior in condensed phases.

Crystallographic and Supramolecular Characterization of P Cresol Hydrates

X-ray Diffraction Studies of p-Cresol (B1678582) Hydrate (B1144303) Structures

X-ray diffraction (XRD) is a fundamental technique for elucidating the atomic arrangement within crystalline solids, including p-cresol hydrates. Studies have utilized XRD to determine the molecular conformation, packing, and hydrogen bonding within these structures mdpi.com. While specific detailed crystallographic data for p-cresol hydrates are not extensively detailed in the provided snippets, XRD has been employed to resolve the molecular structure of related clathrate systems, such as p-cresol-xenon clathrates, confirming the formation of hexagonal rings of hydrogen bonds as a primary structural motif researchgate.net. Furthermore, XRD has been used to study different solid-state forms of p-cresol, analyzing transformations between these forms researchgate.net. Powder X-ray diffraction (PXRD) has also been instrumental in tracing hydration/dehydration processes and phase transitions under varying conditions mdpi.com. For instance, PXRD measurements have been used to study the crystal structures of noble gas hydrates encapsulating Xe, Kr, and Ar, revealing how host cage size changes depending on the guest species, even when unit-cell parameters remain the same researchgate.net.

Neutron Diffraction for Hydrogen Atom Localization in Hydrates

Neutron diffraction serves as a complementary technique to X-ray diffraction, offering superior precision in locating hydrogen atoms due to the strong interaction of neutrons with atomic nuclei mdpi.com. This method is crucial for accurately characterizing hydrogen bonding networks, which are central to the stability and structure of hydrates mdpi.com. While direct mentions of neutron diffraction studies specifically on p-cresol hydrates are limited in the provided search results, the general application of neutron diffraction in studying organic hydrates highlights its importance in determining precise hydrogen atom positions and understanding hydrogen bonding disorder mdpi.comresearchgate.net. Such studies are vital for explaining the formation mechanisms and stability of hydrate structures.

Clathrate Hydrate Formation and Structural Motifs

Clathrate hydrates are characterized by a three-dimensional network of hydrogen-bonded water molecules that encapsulate guest molecules mdpi.com. The formation and structural motifs of these clathrates are influenced by the size and type of guest species mdpi.comdiva-portal.org.

A recurring structural motif identified in p-cresol clathrate systems, particularly with xenon, is the formation of hexagonal rings of hydrogen-bonded water molecules, described as [···O-H⋯O-]6 researchgate.netx-mol.netoulu.fi. These rings are fundamental to the construction of the clathrate cages, providing the framework that encloses the guest molecules researchgate.netx-mol.netoulu.fi. The length of the O⋯O bridges within these hydrogen bonds has been estimated and linked to the stability of the clathrate complex researchgate.netoulu.fi.

Studies involving p-cresol clathrates with noble gases like xenon (Xe), krypton (Kr), and argon (Ar) have explored guest-host interactions. Raman spectroscopy has indicated that xenon atoms can interact with both the π electron system and the hydroxyl group of p-cresol, forming hydrogen bond-like interactions oulu.fiacs.org. The nature of these interactions can differ between small and large cages within the hydrate structure, potentially influencing guest-host dynamics researchgate.net. For noble gas hydrates, it has been observed that the host cage size can vary depending on the guest species, even when the unit-cell parameters remain consistent researchgate.net.

The identity and size of the guest molecule play a significant role in shaping the host framework of clathrate hydrates mdpi.comdiva-portal.org. Research on noble gas hydrates demonstrates that different guest species can lead to variations in the host cage size, despite maintaining similar unit-cell parameters researchgate.net. This phenomenon underscores the importance of guest-host interactions in dictating the precise structural architecture of the clathrate researchgate.netdiva-portal.org.

Supramolecular Assembly Principles of p-Cresol Hydrates

The supramolecular assembly of p-cresol hydrates is governed by hydrogen bonding interactions, primarily involving the hydroxyl group of p-cresol and water molecules nih.govacs.orgresearchgate.netstfc.ac.ukresearchgate.netuva.es. These interactions lead to the formation of extended hydrogen-bonded networks that define the solid-state structure nih.govacs.orgstfc.ac.ukresearchgate.net.

In aqueous solutions, p-cresol's hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to complex self-assembly processes acs.orgresearchgate.netresearchgate.net. Studies on p-cresol in solution suggest that it forms hydrogen bonds with water molecules, with the hydroxyl group preferring to form one hydrogen bond as a donor and one as an acceptor, a state described as f(1,1) researchgate.net. These interactions are crucial for the stability and structural organization of the p-cresol hydrate framework. The hydroxyl group of p-cresol can insert into existing hydrogen bonds of other molecules, extending and strengthening cooperative hydrogen-bonded chains stfc.ac.uk. This selective binding, dominated by hydrogen bonding rather than dispersion forces, is a key principle in the supramolecular assembly of p-cresol complexes stfc.ac.uk.

Mechanistic Studies of P Cresol Hydrate Formation and Reactivity

Kinetics and Thermodynamics of p-Cresol (B1678582) Hydrate (B1144303) Formation

The formation of p-cresol hydrate and related complexes is governed by thermodynamic and kinetic principles that dictate the stability and rate of formation of these structures. While detailed kinetic data for the direct formation of crystalline this compound is not extensively documented, thermodynamic studies of related adsorption and complexation processes provide significant insight into the underlying energetics. The interaction of p-cresol with various substrates in aqueous environments reveals the thermodynamic driving forces, such as enthalpy (ΔH) and entropy (ΔS), which are central to hydrate formation.

Thermodynamic analysis of the adsorption of cresol isomers onto zeolites highlights the role of enthalpy and entropy in the selectivity of these processes. For instance, the adsorption of p-cresol on NaZSM-5 (with a Si/Al ratio of 80) was found to be an exothermic process with an enthalpy change (ΔH) of -37.11 kJ/mol. nih.gov In contrast, the adsorption of m-cresol under the same conditions was endothermic, with a ΔH of +52.30 kJ/mol. nih.gov This difference in enthalpy is a key factor driving the selective capture of p-cresol. The entropy changes (ΔS) for p-cresol and m-cresol were -0.05 kJ·mol⁻¹·K⁻¹ and 0.20 kJ·mol⁻¹·K⁻¹, respectively, indicating that the adsorption process is primarily enthalpy-driven. nih.gov

Molecular dynamics simulations and experimental studies further illuminate the intermolecular forces at play. In bulk liquid p-cresol, hydrogen bonding is a significant interaction, with the dynamics of these bonds being temperature-dependent. nih.gov The activation energy for translational jump diffusion of p-cresol was determined to be 22.7 ± 0.6 kJ/mol, while the activation energy for isotropic rotation was 10.1 ± 1.2 kJ/mol. nih.gov These values reflect the energy barriers that must be overcome for molecular rearrangement, a critical step in the formation of ordered hydrate structures. The formation of hydrogen bonds becomes more pronounced at lower temperatures, which would favor the ordering of water and p-cresol molecules into a stable clathrate-like complex. nih.gov

Interactive Table: Thermodynamic Data for Cresol Isomer Adsorption on NaZSM-5 (Si/Al = 80) nih.gov

| Compound | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (kJ·mol⁻¹·K⁻¹) | Process Type |

| p-Cresol | -37.11 | -0.05 | Exothermic |

| m-Cresol | +52.30 | +0.20 | Endothermic |

Influence of Hydration on p-Cresol Reaction Pathways

Water molecules play a crucial role in the reactivity of phenols like p-cresol by influencing their acidic properties and participating in reaction mechanisms. The solubility of phenols in water is facilitated by their ability to form hydrogen bonds with water molecules. ncert.nic.in This hydration shell modifies the electronic environment of the p-cresol molecule. The oxygen atom in the hydroxyl group of phenol is attached to an sp² hybridized carbon, which is more electronegative than the sp³ carbon in alcohols. ncert.nic.in This increased electronegativity reduces the electron density on the oxygen, enhancing the polarity of the O-H bond and leading to a higher degree of ionization in water compared to alcohols. ncert.nic.in Phenol is reported to be a million times more acidic than ethanol, a difference explained by the stabilization of the resulting phenoxide ion through resonance, a process that is further facilitated by solvation with water molecules. ncert.nic.in

Water can act as both a hydrogen bond donor and acceptor, stabilizing transition states and intermediates in chemical reactions. In oxidation reactions, for example, water can be a source of highly reactive hydroxyl radicals (•OH), which can mineralize refractory compounds like p-cresol into carbon dioxide and water. mdpi.com The presence of water can also lead to the transformation of phenolic compounds into different, sometimes more harmful, substances. researchgate.net The hydration of p-cresol is therefore a critical factor that can alter its reaction pathways, from simple acid-base equilibria to complex degradation processes.

The photochemistry of p-cresol is significantly influenced by its interaction with water molecules, particularly through a process known as excited-state hydrogen transfer (ESHT). Upon electronic excitation, the acidity of the phenolic proton increases, facilitating its transfer to a nearby acceptor molecule. In hydrated complexes, water molecules can act as acceptors or as a bridge, forming a "solvent wire" to relay the proton.

Studies on substituted phenols and their complexes have shown that the primary dynamic process in the excited state is often hydrogen detachment or transfer, which is promoted by a conical intersection between the initially excited S₁(ππ) state and a repulsive S₂(πσ) state. nih.govresearchgate.net The efficiency of this process is correlated with the energy gap between these two states; a smaller gap generally leads to a shorter excited-state lifetime and more efficient hydrogen transfer. nih.govresearchgate.net

The composition of the solvent complex is critical. Research on 7-hydroxyquinoline clustered with ammonia (B1221849) and water has shown that substituting ammonia molecules with water molecules in the hydrogen-bonded wire can dramatically affect the ESHT. nih.gov Water molecules can act as a block, creating a high barrier that hinders the transfer of the hydrogen atom further along the solvent wire. nih.gov For example, the threshold for the ESHT reaction increases significantly as ammonia is replaced by water in the complex. nih.gov Similarly, studies on benzenediols have demonstrated that complexation with a single water molecule can enormously increase the S₁ lifetime, indicating that hydration can stabilize the excited state and potentially inhibit dissociation pathways that are dominant in the isolated molecule. acs.org This suggests that in p-cresol-water complexes, water molecules mediate the excited-state dynamics, either by accepting the proton directly or by forming a hydrogen-bonded network that influences the energy landscape and the probability of hydrogen transfer.

Complexation-Induced Selectivity in Chemical Separations (Non-Industrial Process Optimization)

The separation of p-cresol from its isomers, particularly m-cresol, is challenging due to their similar physical properties. However, the formation of specific host-guest complexes, including hydrates, can induce selectivity, enabling their separation. This approach relies on subtle differences in the electrochemical attraction and steric compatibility between the isomers and a complexing agent.

One effective method involves selective adsorption using hydrated crystalline aluminosilicates (zeolites). The water content of the adsorbent is a critical parameter for achieving high selectivity. google.com For example, when using a barium-exchanged X-type zeolite (Ba-X) to separate p-cresol and m-cresol, the selectivity is highly dependent on the level of hydration. A study demonstrated that with a water content of 3.42% (by Loss on Ignition), the selectivity factor of meta-cresol to para-cresol was 1.94, allowing for their co-extraction. google.com This selectivity arises from differences in the electrochemical attraction between the cresol isomers and the adsorbent, which is modulated by the water molecules present. google.com

Another strategy is the use of complexing agents that form crystalline adducts with one isomer in preference to others. Oxalic acid, in both its anhydrous and dihydrate forms, has been used to selectively form a complex with p-cresol, allowing it to be separated from m-cresol. google.com The process involves complexation, purification of the resulting p-cresol-oxalic acid complex, and subsequent decomplexation, often using water, to recover the pure p-cresol. google.com Similarly, urea and piperazine have been shown to form selective co-crystals with cresol isomers, providing a basis for separation through complexation crystallization. researchgate.net These methods underscore the principle that inducing the formation of a stable, specific complex with a target molecule like p-cresol can create a significant thermodynamic difference between it and its isomers, which can then be exploited for effective separation.

Interactive Table: Selectivity Factor of m-Cresol to p-Cresol on Ba-X Zeolite at Different Hydration Levels google.com

| Adsorbent Water Content (% LOI) | Selectivity Factor (m-cresol / p-cresol) |

| Not specified (low hydration) | 1.005 |

| 3.42 | 1.94 |

Environmental and Biogeochemical Roles of P Cresol Non Toxicological Aspects

Microbial Metabolism of p-Cresol (B1678582) in Environmental Contexts

The microbial breakdown of p-cresol is a key process in its environmental degradation. A diverse range of microorganisms, particularly bacteria, are capable of utilizing p-cresol as a sole source of carbon and energy. This metabolic capability is crucial for the removal of p-cresol from contaminated environments.

Microorganisms have evolved distinct metabolic pathways to degrade p-cresol under both aerobic and anaerobic conditions. In many aerobic and facultatively anaerobic bacteria, such as certain Pseudomonas species, the degradation of p-cresol is initiated by the hydroxylation of the methyl group. researchgate.netasm.orgnih.gov This initial step is catalyzed by the enzyme p-cresol methylhydroxylase (PCMH). asm.orgnih.gov The resulting intermediate, p-hydroxybenzyl alcohol, is then further oxidized by the same enzyme to p-hydroxybenzaldehyde. researchgate.netasm.org

An alternative pathway observed in Pseudomonas putida when grown on p-cresol involves the oxidation to 4-hydroxybenzoate, followed by hydroxylation to form protocatechuate, which then serves as a substrate for ring fission. nih.gov Under anaerobic conditions, denitrifying bacteria can metabolize p-cresol via benzoyl-CoA as a central intermediate. nih.gov In contrast, the strictly anaerobic Desulfobacterium cetonicum degrades p-cresol through the addition of fumarate (B1241708) to yield p-hydroxybenzylsuccinate. nih.gov However, genetic analyses have confirmed that Geobacter metallireducens utilizes the PCMH-initiated pathway for p-cresol degradation. oup.com

The microbial degradation of p-cresol proceeds through a series of metabolic intermediates. In the pathway initiated by p-cresol methylhydroxylase, key intermediates include p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde. researchgate.netasm.org Further metabolism in denitrifying bacteria leads to the formation of p-hydroxybenzoate and subsequently p-hydroxybenzoyl-coenzyme A (CoA). nih.govnih.gov

In an alternative pathway observed in Pseudomonas putida, after oxidation to 4-hydroxybenzoate, the subsequent hydroxylation leads to the formation of protocatechuate. nih.gov Another identified intermediate in some degradation routes is 4-methylcatechol, which is then further catabolized. nih.govoup.com The identification of these intermediates is crucial for elucidating the complete metabolic fate of p-cresol in various microbial systems. For instance, studies on Serratia marcescens ABHI001 have confirmed the formation of p-hydroxybenzaldehyde, p-hydroxybenzoate, and protocatechuate as metabolites during p-cresol degradation. nih.gov

Key Metabolic Intermediates in p-Cresol Degradation

| Metabolic Intermediate | Associated Microorganism/Condition | Reference |

|---|---|---|

| p-Hydroxybenzyl alcohol | Aerobic and facultatively anaerobic bacteria | researchgate.netasm.org |

| p-Hydroxybenzaldehyde | Aerobic and facultatively anaerobic bacteria | researchgate.netasm.org |

| p-Hydroxybenzoate | Denitrifying bacteria, Pseudomonas putida | nih.govnih.govnih.gov |

| Protocatechuic acid | Pseudomonas putida | nih.gov |

| 4-Methylcatechol | Pseudomonas sp. | nih.govoup.com |

The microbial degradation of p-cresol is orchestrated by a suite of specific enzymes. A pivotal enzyme in the initial stages of aerobic degradation is p-cresol methylhydroxylase (PCMH), a flavocytochrome that catalyzes the hydroxylation of the methyl group of p-cresol. asm.orgnih.gov In denitrifying bacteria, the subsequent steps involve p-hydroxybenzaldehyde dehydrogenase, p-hydroxybenzoate-CoA ligase, and p-hydroxybenzoyl-CoA reductase, which collectively convert p-hydroxybenzaldehyde to benzoyl-CoA. asm.orgnih.gov

In a different context, the formation of p-cresol in some anaerobic bacteria, such as Clostridioides difficile, occurs through the fermentation of tyrosine. nih.govfrontiersin.org This process involves the enzyme p-hydroxyphenylacetate decarboxylase, a glycyl radical enzyme that catalyzes the decarboxylation of p-hydroxyphenylacetate to form p-cresol. nih.govrhea-db.orgcore.ac.uk The expression of the operon encoding this decarboxylase is induced by its substrate, p-hydroxyphenylacetate. core.ac.uknih.gov

Enzymes Involved in p-Cresol Metabolism

| Enzyme | Function | Associated Microbial Process | Reference |

|---|---|---|---|

| p-Cresol methylhydroxylase (PCMH) | Hydroxylation of p-cresol's methyl group | Aerobic degradation | asm.orgnih.gov |

| p-Hydroxybenzaldehyde dehydrogenase | Oxidation of p-hydroxybenzaldehyde | Anaerobic degradation | asm.org |

| p-Hydroxybenzoate-CoA ligase | Formation of p-hydroxybenzoyl-CoA | Anaerobic degradation | asm.org |

| p-Hydroxybenzoyl-CoA reductase | Reductive dehydroxylation of p-hydroxybenzoyl-CoA | Anaerobic degradation | asm.orgnih.gov |

| p-Hydroxyphenylacetate decarboxylase | Decarboxylation of p-hydroxyphenylacetate to p-cresol | Anaerobic formation from tyrosine | nih.govrhea-db.orgcore.ac.uk |

Lignin (B12514952), a complex aromatic polymer in plant biomass, is a significant source of phenolic compounds when subjected to pyrolysis. The resulting bio-oil is a complex mixture containing numerous chemicals, including p-cresol. researchgate.netmdpi.com The presence and concentration of p-cresol in lignin pyrolysis oil are determined through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netpsecommunity.org The identification of p-cresol and other phenolic compounds is important for understanding the composition of bio-oil and for its potential upgrading into valuable chemicals and biofuels. celignis.comresearchgate.net

Environmental Fate and Distribution in Natural Systems (Excluding Toxicity)

The environmental behavior of p-cresol is largely dictated by its susceptibility to microbial degradation, which influences its persistence and distribution in various environmental compartments.

p-Cresol is readily biodegradable in both aqueous and soil environments by a variety of microorganisms. core.ac.ukresearchgate.net Numerous studies have demonstrated the capability of bacteria, particularly species of Pseudomonas, to utilize p-cresol as a growth substrate. tandfonline.comtandfonline.comnih.gov For instance, research has shown that Pseudomonas spp. can completely degrade p-cresol in batch reactors, with optimal degradation occurring under specific pH and nutrient conditions. tandfonline.comtandfonline.com One study found that a mixed bacterial culture achieved complete degradation of 100 mg/L of p-cresol, with the shortest biodegradation time being 30.5 hours under optimized mineral medium composition. tandfonline.com Another study using Pseudomonas putida ATCC 17484 showed complete removal of initial p-cresol concentrations up to 500 mg/L within 48 to 56 hours. mdpi.com The rate of biodegradation can be influenced by the initial concentration of p-cresol, with higher concentrations sometimes leading to a decrease in the degradation rate. nih.gov Sequential photochemical and biological degradation methods have also been explored, indicating that pre-irradiation of p-cresol can, under certain conditions, affect its subsequent biodegradation. science.gov Under anaerobic conditions, such as in membrane bioreactors, p-cresol can be simultaneously degraded with other phenolic compounds. kwrwater.nlresearchgate.net

Atmospheric Reactivity with Hydroxyl Radicals

The atmospheric degradation of p-cresol is significantly influenced by its reaction with hydroxyl radicals (•OH), which are highly reactive oxidants present in the troposphere. harvard.edu This reaction is a key pathway for the removal of p-cresol from the atmosphere and contributes to the formation of secondary organic aerosols (SOA).

The reaction between p-cresol and hydroxyl radicals is a rapid process that leads to the formation of various intermediate and final products. The initial step in this reaction can proceed via two primary pathways: •OH addition to the aromatic ring or H-atom abstraction from the phenolic hydroxyl group or the methyl group. The addition of the hydroxyl radical to the aromatic ring is the dominant pathway, leading to the formation of a p-methyl-hydroxycyclohexadienyl radical.

Subsequent reactions of this radical with molecular oxygen (O₂) and nitrogen oxides (NOx) lead to the formation of a variety of products. Research has identified several key products from the atmospheric oxidation of p-cresol. These include the formation of nitrophenols, such as 4-methyl-2-nitrophenol, particularly in the presence of nitrogen dioxide (NO₂) copernicus.org. The reaction also contributes to the formation of secondary organic aerosol (SOA), with studies showing that the aerosol yield is dependent on the initial concentration of p-cresol. researchgate.net The oxidation of p-cresol by hydroxyl radicals can lead to ring-opening products, contributing to the formation of smaller, more oxidized volatile organic compounds.

The kinetics of the reaction between p-cresol and hydroxyl radicals have been the subject of several studies to determine its atmospheric lifetime. The rate constant for this reaction is a critical parameter in atmospheric chemistry models used to predict the fate of p-cresol and its contribution to air pollution.

Table 1: Research Findings on the Atmospheric Reactivity of p-Cresol with Hydroxyl Radicals

| Aspect Studied | Key Findings | References |

| Reaction Products | The oxidation of p-cresol by hydroxyl radicals, in the presence of NOx, leads to the formation of nitro-substituted phenols. | copernicus.org |

| Secondary Organic Aerosol (SOA) Formation | The gas-phase reaction of hydroxyl radicals with p-cresol results in the formation of SOA. The aerosol yield is influenced by the initial concentration of p-cresol. | researchgate.net |

| Reaction Pathways | The primary reaction mechanism is the addition of the hydroxyl radical to the aromatic ring. | |

| Atmospheric Lifetime | The reaction with hydroxyl radicals is a major sink for atmospheric p-cresol, indicating a relatively short atmospheric lifetime. | harvard.edu |

The atmospheric reactivity of p-cresol with hydroxyl radicals is a complex process that plays a crucial role in its transformation and removal from the atmosphere. This reaction not only degrades p-cresol but also contributes to the formation of secondary pollutants, including particulate matter, which have implications for air quality and climate.

Novel Analytical Methodologies for P Cresol Hydrate Research

Development of Advanced Spectroscopic Techniques for Characterization

The characterization of the p-Cresol-water binary cluster has been significantly advanced by the application of rotationally resolved laser-induced fluorescence (LIF) spectroscopy. nih.govaip.org This high-resolution electronic spectroscopy technique provides detailed insights into the geometry of the cluster in both its electronic ground (S₀) and first excited (S₁) states. aip.org

While foundational techniques such as infrared (IR) and Raman spectroscopy have been used to investigate the electronic ground state of p-Cresol (B1678582), the application of rotationally resolved LIF spectroscopy represents a significant methodological advancement, enabling precise structural determination of the hydrated complex. aip.org

Application of Hyphenated Techniques for Structural Elucidation in Complex Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing p-Cresol and its derivatives in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is a primary example, offering the sensitivity and specificity required for such research. researchgate.net

In non-human, in vitro research settings, LC-MS/MS—a tandem mass spectrometry approach—has proven crucial for the quantification of p-Cresol metabolites. A key application is in the study of p-Cresol metabolism using the HepaRG human liver cell line, which serves as a research model. mdpi.comnih.gov

Validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays have been developed to quantify the primary metabolites of p-Cresol: p-cresol sulfate and p-cresol glucuronide, in HepaRG cell culture supernatants and lysates. mdpi.com In these research models, HepaRG cells are exposed to p-Cresol to simulate its metabolic processing. The resulting metabolites are then extracted and quantified. Research has shown that after a 24-hour exposure to 1000 µM of p-Cresol, p-cresol glucuronide is the predominant metabolite generated in this system. mdpi.com

These LC-MS/MS methods utilize negative electrospray ionization with multiple reaction monitoring to identify the specific mass transitions for each metabolite, ensuring accurate quantification. mdpi.com The findings from these assays provide critical data on the metabolic pathways of p-Cresol in a controlled, non-human research environment.

| Metabolite | Maximum Concentration Generated (µM) |

|---|---|

| p-Cresol Sulfate | 27.2 ± 6.2 |

| p-Cresol Glucuronide | 277.3 ± 12.3 |

Methodologies for Intermolecular Distance Determination in Solution

Determining the precise distances between molecules in a cluster is fundamental to understanding the nature of their interaction. For the p-Cresol hydrate (B1144303), rotationally resolved electronic spectroscopy has been the key methodology for establishing the intermolecular geometry. aip.org

Through the analysis of the rotational constants derived from high-resolution UV spectra, the structure of the p-Cresol-water cluster was identified as trans-linear. nih.govaip.org This configuration indicates that the water molecule forms a direct, linear hydrogen bond with the hydroxyl group of the p-Cresol. aip.org This technique is sensitive enough to detect subtle changes in bond length upon electronic excitation. The research determined the oxygen-oxygen (O–O) distance of the hydrogen bond in both the ground and electronically excited states, revealing a slight shortening of the bond in the excited state. nih.gov

| Electronic State | O–O Distance (pm) |

|---|---|

| Ground State (S₀) | 290 |

| Excited State (S₁) | 285 |

Intermolecular Interactions and Host Guest Chemistry of P Cresol Hydrate

Hydrogen Bonding in p-Cresol-Water Complexes

The primary interaction governing the hydration of p-cresol (B1678582) is hydrogen bonding between the phenolic hydroxyl group of p-cresol and surrounding water molecules. Spectroscopic and computational studies have provided detailed insights into the nature and strength of these bonds.

O-H···O and O-H···π Interactions

In p-cresol-water complexes, the dominant hydrogen bond is the O-H···O interaction, where the phenolic hydroxyl group of p-cresol acts as a hydrogen bond donor to the oxygen atom of a water molecule. This interaction leads to a significant red shift in the O-H stretching frequency in infrared spectra, indicative of a strong hydrogen bond. csic.esnankai.edu.cn

| Interaction Type | Description | Key Research Findings | Spectroscopic Evidence |

|---|---|---|---|

| O-H···O | Hydrogen bond between the phenolic hydroxyl group of p-cresol (donor) and the oxygen of water (acceptor). | This is the primary and strongest hydrogen bonding interaction in the p-cresol-water complex. csic.esnankai.edu.cn | Significant red shift of the O-H stretching frequency in IR spectra. csic.esnankai.edu.cn |

| O-H···π | Hydrogen bond between a water hydroxyl group (donor) and the aromatic π-system of p-cresol (acceptor). | Contributes to the overall stability of the hydrated complex, but is weaker than the O-H···O interaction. mdpi.com | Subtle changes in the vibrational spectra of the aromatic ring. |

Competition with Other Hydrogen Bonding Acceptors (e.g., Sulfur)

The hydrogen bonding capabilities of p-cresol have been explored in the presence of other potential acceptors, such as sulfur-containing molecules like hydrogen sulfide (B99878) (H₂S) and diethyl sulfide (DES). Experimental and computational studies reveal a clear competition between oxygen and sulfur as hydrogen bond acceptors. csic.esnih.gov

The O-H···O hydrogen bond in the p-cresol·H₂O complex is significantly stronger than the O-H···S hydrogen bond in the p-cresol·H₂S complex. The p-cresol·H₂S complex is estimated to be about half as strong as the p-cresol·H₂O complex. csic.esnankai.edu.cn This difference in strength is reflected in the smaller red shift of the O-H stretching frequency for the O-H···S bond compared to the O-H···O bond. csic.es

Interestingly, energy decomposition analysis shows that the O-H···S hydrogen bond has a larger contribution from dispersion interactions compared to the O-H···O bond. csic.es In complexes with larger sulfur-containing molecules like diethyl sulfide, the O-H···S interaction can become surprisingly comparable in strength to the O-H···O interaction in the analogous diethyl ether complex, as evidenced by similar red shifts in their OH stretching frequencies. nih.gov This suggests that factors such as the polarizability and the nature of the substituents on the acceptor atom play a crucial role in modulating the strength of these non-covalent interactions. nih.gov

Host-Guest Complexation with p-Cresol as Guest

The size, shape, and electronic properties of p-cresol make it an interesting guest molecule for encapsulation within various macrocyclic hosts. This encapsulation, driven by non-covalent interactions, can alter the physicochemical properties of p-cresol.

Interactions with Macrocyclic Host Molecules (e.g., Calixarenes, Cyclodextrins)

Both calixarenes and cyclodextrins have been shown to form inclusion complexes with p-cresol. The hydrophobic cavity of these macrocycles provides a suitable environment for the nonpolar aromatic ring of p-cresol, while interactions can also occur with the polar hydroxyl group.

Calixarenes , which are synthetic macrocycles, can be tailored to have specific cavity sizes and functionalities, allowing for selective binding of guest molecules. nih.gov Studies have shown that functionalized calixarenes can form stable complexes with phenols, including p-cresol. The stability of these complexes is influenced by the nature of the substituents on both the host and the guest. nih.gov

Cyclodextrins , which are cyclic oligosaccharides, also readily encapsulate p-cresol. The formation of these inclusion complexes is primarily driven by the hydrophobic effect, where the aromatic part of the p-cresol molecule is expelled from the aqueous environment and included within the relatively nonpolar cyclodextrin (B1172386) cavity.

Thermodynamics and Kinetics of Host-Guest Binding

The formation of host-guest complexes is an equilibrium process characterized by thermodynamic and kinetic parameters. For the complexation of p-cresol with a functionalized calix nankai.edu.cnresorcinarene, stability constants (Kₐ) have been determined using reversed-phase high-performance liquid chromatography (RP-HPLC). The measured Kₐ value for the p-cresol complex was found to be 29 M⁻¹. nih.gov

Thermodynamic studies of calixarene (B151959) complexation with various guests have shown that the process is often enthalpy-driven. nankai.edu.cn For cyclodextrins, the complexation is also a dynamic equilibrium, and the binding constants can be influenced by factors such as pH and temperature. nih.gov While specific kinetic data for p-cresol complexation is not extensively reported, studies on similar guest molecules suggest that the association and dissociation processes are generally fast.

| Host Molecule | Guest Molecule | Thermodynamic/Kinetic Parameter | Value | Method |

|---|---|---|---|---|

| Octakis(diphenoxyphosphoryloxy)tetramethylcalix nankai.edu.cnresorcinarene | p-Cresol | Stability Constant (Kₐ) | 29 M⁻¹ | RP-HPLC |

| β-Cyclodextrin | p-Cresol | General Observation | Forms stable inclusion complexes | General Literature |

Molecular Recognition Phenomena

Molecular recognition in host-guest systems refers to the specific and selective binding of a guest molecule by a host. This selectivity is governed by a combination of factors including size and shape complementarity, as well as specific intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

In the case of p-cresol, the aromatic ring fits well into the cavities of many calixarenes and cyclodextrins. The hydroxyl group of p-cresol can also engage in hydrogen bonding with functional groups on the rim of the host molecule, further stabilizing the complex. For instance, in calixarene complexes, the phenolic OH group of p-cresol can form intermolecular hydrogen bonds with oxygen atoms of phosphoryl groups at the upper rim of the macrocycle. nih.gov This directional interaction contributes to the specificity of the binding.

The selective recognition of p-cresol over other isomers or similarly sized molecules is a key aspect of molecular recognition. This selectivity can be tuned by modifying the structure of the host molecule, for example, by altering the size of its cavity or by introducing specific functional groups that can interact favorably with the guest.

Emerging Research Frontiers in P Cresol Hydrate Chemistry

Role of Hydration in Excited State Processes of p-Cresol (B1678582) Systems

The interaction between p-cresol and water molecules profoundly influences its behavior upon electronic excitation, a subject of significant research interest. Hydration affects the energy levels and decay pathways of the excited state, primarily through hydrogen bonding. nih.gov

Spectroscopic studies of p-cresol-(H₂O)n clusters reveal that the electronic spectra shift in a non-monotonic manner with an increasing number of water molecules. researchgate.net The p-cresol-(H₂O)₁ complex exhibits a redshift relative to bare p-cresol. However, the addition of a second and third water molecule leads to a blue shift relative to the monohydrated cluster, although they remain redshifted compared to free p-cresol. researchgate.net This behavior is attributed to the inductive effect on the oxygen atom of p-cresol, which can act as both a proton donor and acceptor in the hydrogen-bonding network. researchgate.net

Upon photoexcitation, the acidity of p-cresol's hydroxyl group increases, promoting excited-state proton transfer (ESPT). researchgate.netacs.org The dynamics of this process are intricately linked to the surrounding water molecules. nih.gov In clusters, the substitution of a stronger base like ammonia (B1221849) with a water molecule can inhibit the ESPT reaction, leading to a dramatic increase in the lifetime of the excited state (S₁) of the p-cresol complex. researchgate.net Theoretical calculations suggest that while ESPT is energetically favorable in ammonia clusters, it is disallowed in mixed water-ammonia clusters where water acts as the hydrogen bond acceptor from the phenolic OH group. researchgate.net

Table 1: Spectral Shifts of p-Cresol-(H₂O)n Clusters

| Cluster | Spectral Shift Relative to Bare p-Cresol | Observation |

|---|---|---|

| p-Cresol-(H₂O)₁ | Redshifted | The electronic origin is at 34980 cm⁻¹, a redshift of 357 cm⁻¹. |

| p-Cresol-(H₂O)₂ | Blueshifted relative to n=1 | The spectrum shows broad bands. |

| p-Cresol-(H₂O)₃ | Blueshifted relative to n=2 | The spectrum shows sharp peaks again. |

Design of Novel Supramolecular Architectures Involving p-Cresol Hydrates

The principles of crystal engineering and supramolecular chemistry are increasingly being applied to design complex, functional architectures using p-cresol and water as building blocks. acs.orgresearchgate.net These architectures are stabilized by a network of non-covalent interactions, primarily hydrogen bonds, but also C-H···π and π–π interactions. researchgate.net

The interaction of p-cresol with other molecules, such as carbohydrates, demonstrates how it can mimic biological residues like tyrosine. In these complexes, the interaction is dominated by hydrogen bonding, where the OH group of p-cresol selectively inserts into the weakest hydrogen bond of the carbohydrate, extending and strengthening the cooperative H-bonded chain. stfc.ac.uk This "water-like" behavior, where p-cresol seeks out and interacts with the most available hydrogen bonding site, highlights its utility in designing biomimetic supramolecular systems. stfc.ac.uk The rational design of such systems, moving from serendipity to predictable synthesis, is a key goal in the field. nih.gov

Advanced Modeling and Simulation Techniques for Hydrate (B1144303) Systems

Computational methods are indispensable for elucidating the structure, stability, and dynamics of p-cresol hydrate systems at a molecular level. A variety of advanced techniques are employed to complement experimental findings and provide predictive insights.

Ab initio calculations , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, provide high-accuracy benchmarks for the geometries and interaction energies of small p-cresol-water clusters. acs.orgacs.orgnih.govnih.gov These calculations are crucial for interpreting high-resolution spectroscopic data and for validating less computationally expensive methods. researchgate.net For instance, ab initio studies have been used to show that the cyclic structure of p-cresol·(H₂O)₃ is more rigid and has a higher H-bond stretch frequency than the p-cresol·(H₂O)₁ complex. researchgate.net

Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for studying larger clusters and condensed-phase systems. aps.org DFT calculations, often combined with continuum solvent models, are used to predict properties like adsorption energies, vibrational frequencies, and reaction pathways. researchgate.netresearchgate.net For example, DFT has been employed to study the adsorption of p-cresol on activated carbon in an aqueous environment and to investigate the excited-state dynamics in related phenol-solvent clusters. researchgate.netrsc.org Recent advancements focus on developing density functionals, like SCAN, that more accurately describe the properties of water and its interactions. escholarship.org

Molecular Dynamics (MD) simulations allow for the study of the dynamic evolution of this compound systems over time. howard.edu MD is used to investigate the structure and dynamics of the hydration shell around p-cresol, revealing how water molecules are organized and how they move in proximity to the solute. nih.govmdpi.comnih.gov These simulations provide insights into macroscopic properties by modeling the underlying microscopic interactions, bridging the gap between molecular-level detail and observable phenomena. howard.edu

Table 2: Computational Methods for this compound Systems

| Technique | Application | Key Insights |

|---|---|---|

| Ab initio Methods (MP2, CCSD(T)) | High-accuracy calculations on small clusters. | Provides benchmark geometries, interaction energies, and vibrational frequencies. acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, reaction pathways for larger systems. | Predicts adsorption mechanisms, effect of functional groups, and excited state properties. researchgate.netrsc.org |

| Molecular Dynamics (MD) | Simulation of dynamic behavior of p-cresol in water over time. | Reveals structure and dynamics of hydration shells and transport properties. nih.govmdpi.com |

Interdisciplinary Applications and Future Directions in Chemical Science

The study of p-cresol and its hydrates extends beyond fundamental chemistry, finding relevance in diverse interdisciplinary fields and pointing toward promising future research directions.

In biochemistry and life sciences , p-cresol serves as a crucial model compound for the amino acid L-tyrosine. stfc.ac.uk Understanding the hydrogen bonding and hydration of p-cresol provides fundamental insights into protein-water interactions and the role of tyrosine residues in protein structure and function. stfc.ac.uknih.gov Furthermore, as a metabolite produced by gut microflora, p-cresol and its derivatives are implicated in various physiological and pathological processes, including chronic kidney disease and autism spectrum disorders, making the study of its interactions in aqueous biological environments highly relevant. nih.govresearchgate.netfrontiersin.orgnih.gov

In environmental and atmospheric chemistry , phenols and cresols are important pollutants. Investigating their hydration and photochemical behavior is essential for understanding their fate and transport in the environment. The interaction with water molecules can influence their reactivity, including photochemical degradation pathways.

Future research will likely focus on several key areas. The development of more accurate and efficient computational models, potentially leveraging machine learning, will enable the simulation of larger and more complex this compound systems over longer timescales. howard.edu Experimentally, the application of advanced time-resolved spectroscopic techniques will continue to unravel the ultrafast dynamics of excited-state processes in these systems. A major goal is to bridge the gap between studies of small, isolated gas-phase clusters and the behavior of p-cresol in bulk aqueous solution, providing a complete picture of hydration effects. This knowledge will underpin the rational design of new materials, catalysts, and biomimetic systems based on the unique properties of p-cresol hydrates.

Q & A

Q. What analytical methods are commonly used to quantify p-cresol in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the standard method, utilizing characteristic ions (e.g., m/z 107, 108, and 77) for identification and quantification. For isomer separation (e.g., m-cresol vs. p-cresol), specialized GC columns or HPLC with UV detection are recommended . In biological studies, ELISA assays are employed to measure biomarkers like PAI-1 or suPAR in cell culture supernatants .

Q. How can researchers determine the stability of p-cresol clathrates under varying experimental conditions?

Equilibrium dissociation pressures at different temperatures and gas compositions (e.g., methane, nitrogen) are measured using high-pressure reactors. Data interpretation involves comparing clathrate phase diagrams to theoretical models, with corrections for deviations caused by impurities or non-ideal gas behavior .

Q. What are standard protocols for handling p-cresol in laboratory settings to ensure safety?

Key precautions include:

Q. Which model organisms are suitable for studying p-cresol biodegradation?

Pseudomonas putida and Alcaligenes eutrophus are well-characterized for their catechol meta-cleavage pathways, enabling degradation via enzymes like 4-cresol dehydrogenase . The green alga Scenedesmus obliquus is also used for bioremediation studies, combining biomass production with detoxification .

Advanced Research Questions

Q. How can contradictory data between laboratory and field studies on p-cresol biodegradation be resolved?

Discrepancies often arise from environmental variables (e.g., competing metabolites, pH fluctuations). Researchers should:

- Conduct in situ microcosm experiments using groundwater samples from contaminated sites.

- Apply metagenomic profiling to identify microbial consortia and pathway interactions.

- Compare degradation rates under controlled lab conditions (e.g., enrichment cultures) with field data .

Q. What experimental designs are optimal for assessing p-cresol-induced cytotoxicity and mechanistic pathways?

- Cell lines: Use endothelial (EAHY) or monocytic (U937) cells exposed to p-cresol (50–750 mM).

- Assays: MTT for viability, flow cytometry for cell cycle arrest (S-phase), and DCF fluorescence for ROS generation.

- Statistical rigor: Perform ≥5 independent replicates with ANOVA and post-hoc Tukey tests to validate significance (p < 0.05) .

Q. What strategies can distinguish p-cresol isomers in complex environmental matrices?

Q. How does hypoalbuminemia influence the toxicity of free p-cresol in clinical studies?

Free p-cresol correlates inversely with serum albumin levels. Researchers must:

- Measure both total and free p-cresol (via ultrafiltration) in patient sera.

- Use multivariate Cox regression to account for albumin as a confounding variable.

- Validate findings with in vitro leukocyte chemiluminescence assays to assess immune suppression .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in p-cresol adsorption studies using activated carbon?

- Variables to control: pH (optimal range: 5–7), temperature (20–40°C), and competing organics.

- Modeling: Apply Langmuir isotherms and intra-particle diffusion models to differentiate chemisorption vs. physisorption.

- Validation: Replicate experiments with standardized carbon (e.g., NORIT®) and report BET surface area .

Q. What methodologies confirm the polymorphic stability of p-cresol in crystallography studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。